molecular formula C33H41N5O6S2 B1673734 Kynostatin 272 CAS No. 147318-81-8

Kynostatin 272

Cat. No. B1673734
CAS RN: 147318-81-8
M. Wt: 667.8 g/mol
InChI Key: NJBBLOIWMSYVCQ-VZTVMPNDSA-N
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Description

Kynostatin-272, also known as KNI-272, is a HIV protease inhibitor potentially used for the treatment of HIV infection . It blocks the maturation of viral particles, thus having at least two inhibition targets in the stages of the HIV-1 life cycle .


Molecular Structure Analysis

Kynostatin 272 has the chemical formula C33H41N5O6S2, an exact mass of 667.25, and a molecular weight of 667.840 . The elemental analysis shows that it contains Carbon (59.35%), Hydrogen (6.19%), Nitrogen (10.49%), Oxygen (14.37%), and Sulfur (9.60%) .


Chemical Reactions Analysis

Kynostatin 272 is highly susceptible to oxidation. When exposed to low millimolar concentrations of hydrogen peroxide (H2O2), it undergoes mono-oxidation of the sulfur in the S-methyl cysteine (methioalanine) moiety . Higher concentrations of H2O2 lead to an additional oxidation of the sulfur in the thioproline moiety of KNI-272 .

Scientific Research Applications

Solubility Enhancement Techniques

  • Study 1 : Kynostatin (KNI-272), an experimental HIV protease inhibitor, has extremely low aqueous solubility, which poses challenges for achieving target concentrations in parenteral solution formulations. This study investigated two methods for solubilizing Kynostatin: inclusion complex formation using chemically modified cyclodextrins and a combined strategy utilizing ionization and inclusion complex formation. Such techniques are vital for enhancing the solubility of poorly soluble peptides like Kynostatin (Johnson, Anderson, & Hoesterey, 1994).

Structural Analysis and Potency

  • Study 2 : Kynostatin (KNI-272) has been identified as a highly selective and potent HIV protease inhibitor. The crystallization and structure analysis of Kynostatin contribute to understanding its mode of action and potential applications in treating HIV (Doi et al., 2001).
  • Study 3 : Kynostatin (KNI-227 and -272) are identified as highly potent antiviral agents against a wide spectrum of HIV isolates. Their structural properties and the ease of synthesis make them promising candidates for anti-AIDS drugs (Mimoto et al., 1992).

Conformational Stability and Binding Characteristics

  • Study 4 : A study on Kynostatin (KNI)-272 shows that its peptide backbone and C-terminal region, including the hydroxymethylcarbonyl (HMC) moiety, are rigid or very stable. This conformational stability is crucial for its function as an HIV protease inhibitor (Doi et al., 2004).

Impact on HIV-1 Protease Inhibitor Activity

  • Study 5 : Kynostatin-272's susceptibility to oxidation in monocytes/macrophages (M/M) might account for its reduced potency in blocking viral replication in HIV-1 infected M/M compared to T cells. Understanding these oxidative modifications is important for optimizing its antiviral potency (Davis et al., 2002).

Synthesis of Key Components

  • Study 6 : Allophenylnorstatine, a novel amino acid found in Kynostatin, has been synthesized efficiently, paving the way for the development of Kynostatin-based HIV-1 protease inhibitors (Bunnage et al., 1994)

properties

IUPAC Name

(4R)-N-tert-butyl-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[(2-isoquinolin-5-yloxyacetyl)amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-1,3-thiazolidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41N5O6S2/c1-33(2,3)37-31(42)26-19-46-20-38(26)32(43)29(40)24(15-21-9-6-5-7-10-21)36-30(41)25(18-45-4)35-28(39)17-44-27-12-8-11-22-16-34-14-13-23(22)27/h5-14,16,24-26,29,40H,15,17-20H2,1-4H3,(H,35,39)(H,36,41)(H,37,42)/t24-,25-,26-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBBLOIWMSYVCQ-VZTVMPNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CSCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CSCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kynostatin 272

CAS RN

147318-81-8
Record name Kynostatin 272
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147318-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kynostatin 272
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147318818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KNI-272
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUL0OE3YBF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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